Strategic Utilization of N,N-(Dimethyl-d6)hydrazine Hydrochloride in Bioanalysis and Synthetic Chemistry
Strategic Utilization of N,N-(Dimethyl-d6)hydrazine Hydrochloride in Bioanalysis and Synthetic Chemistry
Executive Summary
N,N-(Dimethyl-d6)hydrazine Hydrochloride (CAS 1219804-14-4) represents a critical isotopic tool in modern mass spectrometry and metabolic profiling. As the hexadeuterated hydrochloride salt of 1,1-dimethylhydrazine (UDMH), this compound serves two primary functions: it acts as a definitive Internal Standard (IS) for the quantification of genotoxic hydrazine impurities in pharmaceuticals, and it functions as a metabolic probe to elucidate oxidative pathways via the Kinetic Isotope Effect (KIE). This guide outlines the physicochemical properties, mechanistic advantages, and validated protocols for deploying this reagent in high-stakes research environments.
Technical Specifications & Chemical Profile
| Parameter | Specification |
| Chemical Name | N,N-(Dimethyl-d6)hydrazine Hydrochloride |
| CAS Number | 1219804-14-4 |
| Molecular Formula | |
| Molecular Weight | ~102.60 g/mol (Free base MW: ~66.14 g/mol + HCl) |
| Isotopic Enrichment | |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in Water, Methanol, DMSO |
| Storage | Hygroscopic; Store at -20°C under inert atmosphere (Argon/Nitrogen) |
Chemical Structure: The compound features two methyl groups attached to a single nitrogen of the hydrazine backbone, where all six methyl hydrogens are replaced by deuterium. This substitution renders the C-D bonds significantly more resistant to oxidative cleavage than C-H bonds due to the lower zero-point energy of the heavier isotope.
The Deuterium Advantage: Mechanistic Basis
The utility of CAS 1219804-14-4 relies on the Primary Kinetic Isotope Effect (KIE) . In metabolic studies, replacing hydrogen with deuterium at the site of bond cleavage (the methyl groups) alters the reaction rate.
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C-D Bond Strength: The Carbon-Deuterium bond is shorter and stronger than the Carbon-Hydrogen bond.
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Metabolic Shifting: If the rate-determining step in a metabolic pathway involves N-demethylation (mediated by Cytochrome P450s), the deuterated analog will react significantly slower (
). This allows researchers to identify "soft spots" in drug candidates and potentially extend half-life by deuterating specific sites (metabolic switching).
Diagram 1: Kinetic Isotope Effect & Derivatization Logic
Caption: Comparison of oxidative turnover rates between proteo- and deutero-forms. The C-D bond strength impedes enzymatic N-demethylation.
Core Application: Internal Standard for Nitrosamine Analysis
In the wake of global regulatory recalls involving N-nitrosodimethylamine (NDMA) impurities in sartans and ranitidine, accurate quantification of hydrazine precursors is mandatory. UDMH is a direct precursor to NDMA.
Why use d6-UDMH? LC-MS/MS analysis of hydrazines is plagued by severe matrix effects and ion suppression. A non-deuterated external standard cannot compensate for these fluctuations. N,N-(Dimethyl-d6)hydrazine behaves identically to the analyte during extraction and chromatography but is mass-resolved (+6 Da), allowing for:
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Normalization of Extraction Efficiency: Any loss of analyte during sample prep is mirrored by the IS.
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Correction of Matrix Effects: Co-eluting contaminants suppress the IS signal to the exact same degree as the analyte.
Experimental Protocols
Protocol A: Derivatization for LC-MS/MS Quantitation
Hydrazines are polar and difficult to retain on reverse-phase columns. Derivatization with an aldehyde (e.g., 2-Nitrobenzaldehyde or Hexanal) improves retention and sensitivity.
Reagents:
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Analyte: Sample containing UDMH.
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Internal Standard: N,N-(Dimethyl-d6)hydrazine HCl (10 µg/mL in Methanol).
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Derivatizing Agent: 2-Nitrobenzaldehyde (2-NBA).
Workflow:
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Spiking: Aliquot 100 µL of sample (biofluid or API solution). Add 10 µL of d6-IS solution .
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Buffering: Add 100 µL of Phosphate Buffer (pH 4.5) to catalyze hydrazone formation.[1]
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Derivatization: Add 50 µL of 2-NBA (5 mg/mL in ACN). Vortex and incubate at 50°C for 30 minutes.
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Mechanism:[2]
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Quenching/Extraction: Cool to RT. Add 500 µL Ethyl Acetate. Vortex (5 min) and Centrifuge (10,000 x g, 5 min).
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Analysis: Inject supernatant into LC-MS/MS.
Protocol B: LC-MS/MS Instrument Parameters
Note: Parameters must be optimized for specific instruments (e.g., Sciex QTRAP or Thermo Orbitrap).
| Setting | Value |
| Ionization | ESI Positive Mode (HESI) |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| MRM Transition (Analyte) | m/z 210.1 |
| MRM Transition (IS) | m/z 216.1 |
| Retention Time | ~3.5 min (Co-elution of Analyte and IS is required) |
Diagram 2: Analytical Workflow for Impurity Quantitation
Caption: Step-by-step workflow for quantifying trace hydrazines using d6-UDMH as an internal standard to correct for matrix effects.
Safety & Handling Guidelines
Hazard Classification: Hydrazines are potent alkylating agents. N,N-(Dimethyl-d6)hydrazine HCl shares the toxicity profile of its non-deuterated parent.
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GHS Categories: Carcinogenicity (1B), Acute Toxicity (Oral/Inhalation/Dermal - Cat 3), Aquatic Toxicity (Cat 2).[3]
Mandatory PPE:
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Respiratory: Work strictly within a certified Fume Hood.
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Dermal: Double-gloving (Nitrile) is recommended. Hydrazines can penetrate standard latex.
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Decontamination: Spills should be neutralized with dilute hypochlorite (bleach) solution, which oxidizes the hydrazine to nitrogen gas and water, though this reaction is exothermic.
References
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Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. Link
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U.S. EPA. (2020). "Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Chemical Ionization Mass Spectrometry." EPA Methods. Link
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Vogel, M., et al. (2019). "Analysis of N-nitrosamines in drug substances and drug products." Journal of Pharmaceutical and Biomedical Analysis. Link
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Isotope Labeling in Mass Spectrometry. (2025). "Principles of Internal Standardization." BenchChem Technical Guides. Link
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World Health Organization (WHO). (2019). "Information Note on N-Nitrosodimethylamine (NDMA)." WHO Drug Information. Link
